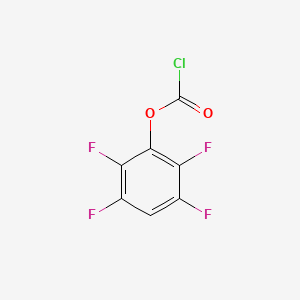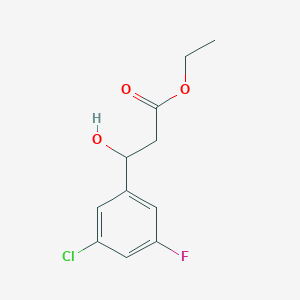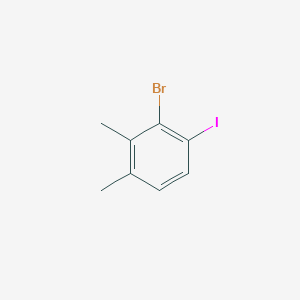
1-Bromo-2,3-dimethyl-6-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dimethyl-6-iodobenzene is an organic compound belonging to the class of halogenated benzenes It features a benzene ring substituted with bromine, iodine, and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-dimethyl-6-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 2,3-dimethylbenzene (xylene). The process typically includes:
Bromination: Reacting 2,3-dimethylbenzene with bromine in the presence of a catalyst such as iron(III) bromide.
Iodination: Following bromination, the compound undergoes iodination using iodine and an oxidizing agent like nitric acid.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,3-dimethyl-6-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogens with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the methyl groups to carboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding hydrocarbons.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include various substituted benzenes.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can produce hydrocarbons or alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethyl-6-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceutical compounds.
Biological Studies: It is used in studies involving halogenated aromatic compounds and their biological activities.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-dimethyl-6-iodobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The bromine and iodine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The presence of methyl groups can influence the reactivity and orientation of the substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-iodobenzene: Similar structure but lacks the methyl groups, affecting its reactivity and applications.
1-Chloro-2,3-dimethyl-6-iodobenzene: Chlorine replaces bromine, leading to different chemical properties.
2,3-Dimethyl-6-iodobenzene: Lacks the bromine atom, resulting in different reactivity patterns.
Uniqueness: 1-Bromo-2,3-dimethyl-6-iodobenzene is unique due to the presence of both bromine and iodine atoms along with two methyl groups. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C8H8BrI |
|---|---|
Molekulargewicht |
310.96 g/mol |
IUPAC-Name |
2-bromo-1-iodo-3,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |
InChI-Schlüssel |
UMFFYDPMTUWOKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)I)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)




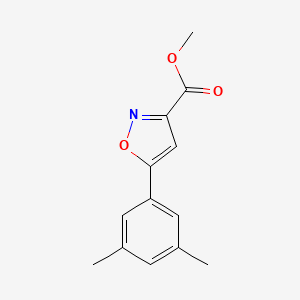


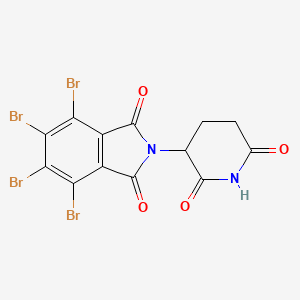
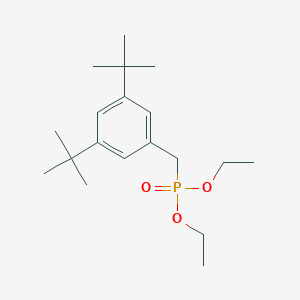
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13691584.png)

